An In-Depth Technical Guide to Fmoc-(S,S)-[Pro-Leu]-spirolactame: A Conformationally Constrained Dipeptide Mimetic for Advanced Peptide Synthesis
An In-Depth Technical Guide to Fmoc-(S,S)-[Pro-Leu]-spirolactame: A Conformationally Constrained Dipeptide Mimetic for Advanced Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-(S,S)-[Pro-Leu]-spirolactame, a conformationally constrained dipeptide mimetic. Designed for researchers, scientists, and drug development professionals, this document delves into the core attributes of this building block, offering field-proven insights into its utilization in solid-phase peptide synthesis (SPPS). By inducing a stable β-turn conformation, Fmoc-(S,S)-[Pro-Leu]-spirolactame serves as a powerful tool in the design of bioactive peptides with enhanced specificity, stability, and therapeutic potential. This guide offers detailed experimental protocols, discusses potential challenges, and provides a framework for its strategic incorporation into novel peptide-based therapeutics.
Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Design
The therapeutic potential of peptides is often limited by their inherent flexibility, which can lead to poor receptor affinity, low specificity, and susceptibility to proteolytic degradation. The introduction of conformational constraints is a widely adopted strategy to overcome these limitations. By locking the peptide backbone into a specific, bioactive conformation, it is possible to enhance binding affinity and selectivity for the biological target.
Fmoc-(S,S)-[Pro-Leu]-spirolactame is a specialized dipeptide surrogate that rigidly mimics a β-turn, a common secondary structure motif crucial for molecular recognition processes, such as peptide-protein and peptide-receptor interactions.[1] This guide will explore the unique chemical properties of this building block and provide a technical framework for its application.
Core Chemical Properties
Fmoc-(S,S)-[Pro-Leu]-spirolactame is a white powder at room temperature, valued for its stability and compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Its key physicochemical properties are summarized in Table 1.
| Property | Value | Source(s) |
| CAS Number | 129605-53-4 | [2] |
| Molecular Formula | C₂₈H₃₂N₂O₅ | [2] |
| Molecular Weight | 476.57 g/mol | |
| Appearance | White powder | |
| Purity | ≥ 97% (HPLC) | |
| Optical Rotation | [α]D²⁰ = -19 ± 2º (c=1 in DMF) | |
| Storage Conditions | 0-8 °C |
Solubility: While comprehensive quantitative solubility data is not readily available in the public domain, based on the properties of other Fmoc-protected amino acids, Fmoc-(S,S)-[Pro-Leu]-spirolactame is expected to be soluble in common polar aprotic solvents used in SPPS.[3]
-
High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM).
-
Limited Solubility: Ethers, alkanes.
It is recommended to perform small-scale solubility tests in the desired solvent system before commencing large-scale synthesis.
Stability: The Fmoc protecting group is stable under acidic conditions but is readily cleaved by secondary amines, typically a 20% piperidine solution in DMF, which is a cornerstone of Fmoc-SPPS. The spirolactam core is generally stable to the conditions of peptide synthesis. However, prolonged exposure to strong acids or bases outside of the standard SPPS cycles should be avoided to prevent potential hydrolysis of the lactam bond.
Synthesis of Fmoc-(S,S)-[Pro-Leu]-spirolactame
A detailed, peer-reviewed synthesis protocol for the Fmoc-protected version of (S,S)-[Pro-Leu]-spirolactame is not widely published. However, a logical synthesis can be adapted from the published route for the Boc-protected analogue. The following is a proposed synthetic scheme based on established organic chemistry principles and published related syntheses.
Caption: Proposed synthetic workflow for Fmoc-(S,S)-[Pro-Leu]-spirolactame.
Detailed Protocol (Adapted):
-
Reductive Amination: N-Fmoc-L-prolinal is reacted with L-leucine methyl ester hydrochloride in the presence of a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in a suitable solvent like dichloroethane (DCE). The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.
-
Intramolecular Cyclization: The resulting secondary amine intermediate is then subjected to thermal cyclization. This can often be achieved by refluxing in a high-boiling solvent like toluene. The reaction drives off methanol and forms the stable spirolactam ring.
-
Saponification: The methyl ester of the spirolactam is hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of THF and water. Acidification of the reaction mixture followed by extraction and purification yields the final product, Fmoc-(S,S)-[Pro-Leu]-spirolactame.
Disclaimer: This is a proposed synthetic route. Researchers should consult the primary literature for related syntheses and optimize conditions accordingly.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-(S,S)-[Pro-Leu]-spirolactame is as a building block in Fmoc-SPPS to introduce a rigid β-turn. This is particularly useful for:
-
Stabilizing secondary structures: Enforcing a specific turn conformation can help nucleate folding in larger peptides.
-
Improving receptor binding: By pre-organizing the peptide into its bioactive conformation, binding affinity can be significantly increased.
-
Enhancing proteolytic stability: The unnatural spirolactam structure can sterically hinder the approach of proteases.
Experimental Protocol: Incorporation into a Peptide Chain
The following protocol outlines the manual incorporation of Fmoc-(S,S)-[Pro-Leu]-spirolactame into a growing peptide chain on a solid support.
Caption: Workflow for incorporating the spirolactam mimetic in SPPS.
Step-by-Step Methodology:
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, having been deprotected in the previous cycle. Swell the resin in DMF.
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.
-
Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-(S,S)-[Pro-Leu]-spirolactame (3 equivalents relative to resin loading), a coupling agent such as HBTU/HOBt (3 equivalents), in DMF.
-
Add a hindered base like N,N-diisopropylethylamine (DIEA) (6 equivalents).
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to check for the presence of free amines. Due to the sterically hindered nature of the spirolactam, a single coupling may be insufficient.[4]
-
Recoupling (if necessary): If the Kaiser test is positive, drain the resin, wash with DMF, and repeat the coupling step.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 times) and DCM (3 times) and dry under vacuum.
Causality Behind Experimental Choices:
-
Excess Reagents: Using a 3-fold excess of the amino acid and coupling reagents helps to drive the reaction to completion, which is crucial for sterically hindered residues.[5]
-
Hindered Base (DIEA): DIEA is used as it is a non-nucleophilic base and will not cause premature deprotection of the Fmoc group.
-
Pre-activation: Pre-activating the carboxylic acid for a few minutes before adding it to the resin can improve coupling efficiency.
-
Double Coupling: For challenging couplings, especially with sterically demanding building blocks like this spirolactam, a second coupling is a common strategy to ensure complete reaction and avoid deletion sequences.[6]
Potential Challenges and Mitigation Strategies
Low Coupling Efficiency: The rigid and bulky nature of the spirolactam can lead to slower coupling kinetics compared to standard amino acids.
-
Mitigation:
-
Use more potent coupling reagents like HATU or COMU.[7]
-
Increase the coupling time or perform the reaction at a slightly elevated temperature (e.g., 40 °C).
-
Perform a double coupling as standard practice for this building block.
-
Aggregation: While the spirolactam itself is designed to break up secondary structures, the growing peptide chain can still aggregate.
-
Mitigation:
-
Use solvents known to disrupt aggregation, such as NMP.
-
Incorporate other structure-breaking elements like pseudoproline dipeptides if the sequence is particularly prone to aggregation.[8]
-
Application in Drug Discovery: A Case Study Perspective
While specific examples of approved drugs containing Fmoc-(S,S)-[Pro-Leu]-spirolactame are not in the public domain, its utility can be understood through the lens of targeting protein-protein interactions (PPIs) and receptor-ligand binding. Many PPIs are mediated by short peptide motifs that adopt β-turn conformations at the binding interface.
For instance, consider a hypothetical signaling pathway where the interaction of Protein A with Protein B is mediated by a Pro-Leu sequence in a β-turn. A native peptide designed to mimic this interaction would likely be flexible and easily degraded.
Caption: Inhibition of a protein-protein interaction using a spirolactam-containing peptide.
By synthesizing a peptide where the native Pro-Leu sequence is replaced with the (S,S)-[Pro-Leu]-spirolactame, a more potent and stable inhibitor could be developed. The spirolactam would enforce the necessary turn conformation, leading to higher binding affinity and a more pronounced therapeutic effect by blocking the downstream signaling cascade.[9][10] This strategy is applicable to a wide range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[11][12]
Conclusion
Fmoc-(S,S)-[Pro-Leu]-spirolactame is a highly valuable, specialized building block for advanced peptide synthesis. Its ability to rigidly enforce a β-turn conformation provides a powerful strategy for designing peptides with improved biological activity and stability. While its incorporation requires careful consideration of coupling conditions due to steric hindrance, the potential benefits in terms of enhanced therapeutic properties make it an essential tool for researchers and drug developers in the field of peptide science. This guide provides the foundational knowledge and practical protocols to successfully utilize this constrained dipeptide mimetic in the pursuit of novel and effective peptide-based therapeutics.
References
-
Gyros Protein Technologies. Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
WorldOfChemicals. fmoc-(s,s)-[pro-leu]-spirolactame suppliers USA. [Link]
-
eScholarship.org. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]
-
Semantic Scholar. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]
-
David Spring's group. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
-
PNAS. Structural characterization of a β-turn mimic within a protein–protein interface. [Link]
-
NIH. Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. [Link]
-
PubMed. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
University of Manchester. Self-Assembly and Gelation of Fmoc-Dipeptide. [Link]
-
RSC Publishing. Fmoc-conjugated dipeptide-based hydrogels and their pH-tuneable behaviour. [Link]
-
NIH. Peptide-mimetics derived from leucyl-tRNA synthetase are potential agents for the therapy of mt-tRNA related diseases. [Link]
-
Soft Matter (RSC Publishing). Fmoc-conjugated dipeptide-based hydrogels and their pH-tuneable behaviour. [Link]
-
Frontiers. Peptide-mimetics derived from leucyl-tRNA synthetase are potential agents for the therapy of mt-tRNA related diseases. [Link]
-
CD Formulation. Solid-Phase Peptide Synthesis (SPPS) Technology. [Link]
-
PubMed. Advances in Fmoc solid-phase peptide synthesis. [Link]
-
Slideshare. Spps and side reactions in peptide synthesis. [Link]
-
ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. [Link]
-
NIH. A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. [Link]
-
ResearchGate. The Rheological and Structural Properties of Fmoc-Peptide-Based Hydrogels: The Effect of Aromatic Molecular Architecture on Self-Assembly and Physical Characteristics. [Link]
-
NIH. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. [Link]
-
NIH. Advances in Fmoc solid‐phase peptide synthesis. [Link]
-
NIH. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]
-
GlobalRPH. Emerging and Approved Therapeutic Peptides: Mechanisms, Clinical Uses. [Link]
-
ResearchGate. Comparison between reaction times of LPPS and SPPS, calculated from literature data. [Link]
-
ResearchGate. Peptide drugs approved since 2000, with their targets and indications. [Link]
-
Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
NIH. The Peptide PROTAC Modality: A New Strategy for Drug Discovery. [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. FMOC-(S,S)-[PRO-LEU]-SPIROLACTAME | 129605-53-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. mesalabs.com [mesalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fmoc-Leu-Ser(psiMe,Mepro)-OH Novabiochem 339531-50-9 [sigmaaldrich.com]
- 9. Peptide-mimetics derived from leucyl-tRNA synthetase are potential agents for the therapy of mt-tRNA related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Peptide-mimetics derived from leucyl-tRNA synthetase are potential agents for the therapy of mt-tRNA related diseases [frontiersin.org]
- 11. globalrph.com [globalrph.com]
- 12. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
